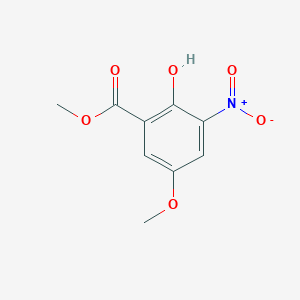

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYXCRZYBSQHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677772 | |

| Record name | Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2888-09-7 | |

| Record name | Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document is structured to deliver not just data, but also the scientific context and methodologies crucial for its practical application in a research and development setting.

Introduction: Understanding the Molecule

This compound (CAS No. 2888-09-7) is a multifaceted organic molecule. Its structure, featuring a benzene ring substituted with hydroxyl, methoxy, nitro, and methyl ester functional groups, makes it a valuable intermediate in the synthesis of more complex chemical entities. The interplay of these electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, methyl ester) groups on the aromatic ring creates a unique electronic environment that influences its reactivity and physical characteristics.

A thorough understanding of its physical properties is paramount for its effective use in drug design, synthesis optimization, and formulation development. These properties dictate its behavior in different solvents, its melting and boiling characteristics for purification and reaction setup, and its spectral fingerprint for identification and quality control.

Chemical Structure and Molecular Properties

The foundational properties of a molecule are derived from its structure.

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 2888-09-7 | Chemical Suppliers[1][2][3] |

| Molecular Formula | C₉H₉NO₆ | ChemBK[4] |

| Molecular Weight | 227.17 g/mol | ChemBK[4] |

Physicochemical Properties: An Experimental Perspective

The macroscopic properties of a compound are a direct consequence of its molecular structure and intermolecular forces. The data presented here is based on available information from chemical suppliers, as a primary peer-reviewed source with comprehensive experimental characterization has not been identified in the literature.

Table 2: Physical Properties of this compound

| Property | Value | Comments and Experimental Considerations |

| Melting Point | ~99-100 °C | This value, reported by a chemical supplier, suggests the compound is a solid at room temperature.[4] The presence of hydrogen bonding (from the hydroxyl group) and dipole-dipole interactions (from the nitro and ester groups) contribute to a relatively high melting point for a molecule of this size. |

| Boiling Point | ~305 °C | This is a high boiling point, indicative of strong intermolecular forces and a relatively low vapor pressure.[4] Experimental determination would likely require vacuum distillation to prevent decomposition. |

| Appearance | Colorless to slightly yellow crystalline powder | The color may be attributed to the presence of the nitroaromatic chromophore.[4] |

| Solubility | Soluble in ether, chlorinated methane, and alcohol solvents; slightly soluble in water. | The solubility profile is consistent with a molecule possessing both polar (hydroxyl, nitro, ester) and nonpolar (aromatic ring, methyl groups) regions.[4] The hydroxyl group can engage in hydrogen bonding with protic solvents, while the overall organic character allows for solubility in less polar organic solvents. |

It is crucial for researchers to experimentally verify these properties using standard analytical techniques, as the data is not from a peer-reviewed source.

Methodologies for Experimental Determination of Physical Properties

To ensure scientific integrity, the physical properties of this compound should be determined experimentally. Below are standard protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range (<2 °C) is indicative of high purity.

Sources

- 1. CN1066134C - New process for synthetising m-nitrobenzoic - Google Patents [patents.google.com]

- 2. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: Structure, Synthesis, and Characterization

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the aromatic compound Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. While specific literature on this exact isomer is limited, its structural motifs are prevalent in pharmacologically active molecules. This document, therefore, synthesizes information from foundational chemical principles and data from analogous compounds to provide a robust guide to its properties, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

The functionality of a molecule is intrinsically linked to its structure. This compound is a polysubstituted benzene derivative featuring a carefully arranged array of functional groups that dictate its reactivity and potential utility.

Chemical Formula and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 2-Hydroxy-5-methoxy-3-nitrobenzoic acid methyl ester

The structure incorporates a phenolic hydroxyl group, a methoxy ether, a nitro group, and a methyl ester. The ortho-hydroxyl and meta-nitro groups relative to the ester create a specific electronic and steric environment, making it an intriguing building block for targeted synthesis.

Chemical Structure

The spatial arrangement of the functional groups is critical for understanding potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent ester's carbonyl oxygen, which can influence both its physical properties and reactivity.

Sources

An In-Depth Technical Guide to Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential as a versatile building block in the development of novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, identified by the CAS Number 2888-09-7 , is a nitroaromatic compound featuring a strategically functionalized benzene ring. The presence of hydroxyl, methoxy, and nitro groups, in addition to the methyl ester functionality, imparts a unique electronic and steric profile to the molecule. This distinct arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced reactivity profile that can be exploited for a variety of chemical transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2888-09-7 | [1] |

| Molecular Formula | C₉H₉NO₆ | [1] |

| Molecular Weight | 227.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Powder or liquid (predicted) | [2] |

| Purity | Typically >95% (commercially available) | |

| Storage | Store in a tightly closed container | [2] |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be conceptualized through the electrophilic nitration of its precursor, methyl 2-hydroxy-5-methoxybenzoate.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of a nitrate source with a strong acid, typically sulfuric acid.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the nitration of substituted phenolic esters and should be optimized for the specific substrate.

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-5-methoxybenzoate in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.

-

Preparation of Nitrating Mixture: In a separate, pre-cooled beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and with extreme caution due to its highly corrosive and exothermic nature.

-

Addition of Nitrating Agent: Using a dropping funnel, add the prepared nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch) of the ester, nitro (N-O asymmetric and symmetric stretches), and aromatic (C-H and C=C stretches) functional groups.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 227.17 g/mol .

Applications in Drug Discovery and Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The nitro group serves as a versatile functional handle that can be readily reduced to an amino group, opening up pathways for the construction of diverse heterocyclic systems and other functionalized molecules.

Caption: Role as a precursor in the synthesis of bioactive molecules.

The resulting aminobenzoate derivative is a key building block for the synthesis of various heterocyclic scaffolds that are prevalent in many biologically active compounds. For instance, condensation of the amino group with appropriate reagents can lead to the formation of benzimidazoles, quinolines, and other ring systems that are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the generation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound is not widely published, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for researchers in the field.

References

Sources

Unlocking the Potential of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – January 19, 2026 – As the landscape of drug discovery and development continues to evolve, the exploration of novel chemical entities with therapeutic potential is paramount. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, focusing on the untapped research avenues for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This document provides a comprehensive overview of its synthesis, potential biological activities, and detailed experimental protocols to facilitate further investigation into its promising, yet underexplored, properties.

Introduction: The Scientific Case for this compound

This compound (MHMN) is a substituted aromatic compound belonging to the nitrobenzoate class of molecules. Its structure, characterized by a hydroxyl, a methoxy, and a nitro group on a benzoate backbone, presents a unique electronic and steric environment that suggests a rich potential for biological activity. While direct research on MHMN is limited, the well-documented pharmacological profiles of structurally related nitroaromatic and salicylate compounds provide a strong rationale for its investigation as a novel therapeutic agent. Nitroaromatic compounds have been explored for their anticancer and antimicrobial properties, often acting through mechanisms involving bioreduction and the generation of reactive nitrogen species.[1][2] Similarly, salicylate derivatives are renowned for their anti-inflammatory effects. The presence of a methoxy group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

This guide will illuminate potential research directions for MHMN, providing the necessary technical details to empower researchers to unlock its full therapeutic potential.

Foundational Knowledge: Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any chemical biology investigation. Based on established methods for the synthesis of analogous nitroaromatic compounds, a plausible and efficient synthesis of MHMN can be proposed starting from commercially available precursors.[4][5][6]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from methyl 2-hydroxy-5-methoxybenzoate.

Caption: Proposed synthetic route for MHMN.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-hydroxy-5-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution and Cooling: In a round-bottom flask, dissolve Methyl 2-hydroxy-5-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath with constant stirring.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C. The addition should be completed over 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Distinct signals for aromatic protons, methoxy protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.[7] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons (with shifts influenced by the substituents), and the methoxy carbon.[7] |

| FT-IR | Characteristic absorption bands for the hydroxyl (O-H) group (broad), carbonyl (C=O) group of the ester, nitro (N-O) group (asymmetric and symmetric stretching), and C-O stretching of the ether and ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₉NO₆. Fragmentation patterns may involve the loss of the methoxy group, nitro group, and the ester moiety.[7] |

Potential Research Area 1: Anticancer Activity

The presence of the nitroaromatic scaffold in MHMN is a strong indicator of potential anticancer activity.[8][9][10] Nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments to form reactive species that can induce DNA damage and apoptosis.

Proposed Mechanism of Action

Caption: Hypothetical anticancer mechanism of MHMN.

In Vitro Evaluation of Anticancer Activity: Experimental Protocol

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

MTT Assay for Cell Viability:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of MHMN (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Research Area 2: Antimicrobial and Antifungal Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the intracellular reduction of the nitro group to produce cytotoxic radicals.[1][2] The methoxy substituent can also influence the compound's lipophilicity and ability to penetrate microbial cell walls.[3]

Proposed Mechanism of Action

Caption: Postulated antimicrobial mechanism of MHMN.

Evaluation of Antimicrobial Activity: Experimental Protocol

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of MHMN in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The research avenues outlined in this guide represent the initial steps in a comprehensive investigation of this compound. Further studies could delve into:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of MHMN analogs to identify key structural features for enhanced activity and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of MHMN in animal models of cancer or infectious diseases.

-

Mechanism of Action Elucidation: Employing advanced techniques such as transcriptomics and proteomics to identify the specific molecular targets and pathways affected by MHMN.

-

Formulation and Drug Delivery: Developing suitable formulations to improve the bioavailability and therapeutic index of MHMN.

References

- Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents Med Chem. 2015;15(2):206-16.

- 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene. ChemBK.

- Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. Benchchem.

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.

- Synthesis of methyl-2-hydroxy-5-nitro-benzo

- Supporting Inform

- β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- The synthesis of nitrobenzene derivatives.

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Pharmaceutical Chemistry Journal. 2020;54:794–799.

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.

- methyl 2-methoxy-5-nitrobenzo

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.

- Antimicrobial Activity of Nitroaromatic Deriv

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- The possible antimicrobial and antioxidant pharmacophor of the...

- methyl 5-hydroxy-2-methyl-3-nitrobenzoate - C9H9NO5, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Methyl 2-hydroxy-5-methoxybenzo

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.

- Methyl 4-hydroxy-3-methoxy-5-nitrobenzo

- 2888-09-7|Methyl 2-hydroxy-5-methoxy-3-nitrobenzenecarboxyl

- Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Russian Journal of General Chemistry. 2021;91(1):138-147.

- Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor. Benchchem.

- Methyl 2-hydroxy-3-nitrobenzo

- A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Benchchem.

- Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. 2023;8(32):29285-29302.

- Biological Evaluation and Computational Studies of Methoxy-flavones from Newly Isolated Radioresistant Micromonospora Aurantiaca Strain TMC-15.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2024;29(9):2156.

- Synthesis and pharmacological screening of some substituted benzothiazole derivatives of thioquinazolinone.

- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv

- Methyl 3-methoxy-5-nitrobenzo

- Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry. 2023;66(15):10486-10507.

- 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Dev Res. 2026 Feb;87(1):e70222.

- Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study.

- 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.

-

Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[4][5][8] Triazole Analogues. ResearchGate.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Literature review on the synthesis of substituted nitrobenzoates

An In-depth Technical Guide to the Synthesis of Substituted Nitrobenzoates

This guide offers a comprehensive exploration of the synthetic methodologies for preparing substituted nitrobenzoates, compounds of significant interest to researchers, scientists, and professionals in drug development due to their roles as key intermediates and bioactive molecules.[1] We will delve into the core synthetic strategies, providing not just procedural steps but also the underlying chemical principles and rationale that govern the choice of a particular method. This document is structured to provide both foundational knowledge and field-proven insights into the synthesis and characterization of this important class of molecules.

Introduction: The Significance of Substituted Nitrobenzoates

Substituted nitrobenzoates are aromatic esters containing both a nitro (-NO₂) group and an ester (-COOR) group attached to a benzene ring. The positions of these substituents and the nature of the alkyl/aryl group of the ester can be tailored to create a vast library of compounds. These molecules serve as versatile building blocks in organic synthesis. For instance, the nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives such as aminobenzoates, which are themselves precursors to pharmaceuticals like anesthetics and anti-arrhythmic drugs.[2] Furthermore, nitroaromatic compounds are foundational in the synthesis of dyes, polymers, and agrochemicals.[1] This guide focuses on the primary methods for their synthesis, emphasizing practical, reliable, and well-documented protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted nitrobenzoates can be broadly approached from two distinct starting points: the esterification of a pre-existing nitrobenzoic acid or the nitration of a pre-existing benzoate ester. The choice between these routes is dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of other functional groups on the aromatic ring.

Caption: Core synthetic pathways to substituted nitrobenzoates.

Strategy 1: Esterification of Substituted Nitrobenzoic Acids

This is the most direct and widely employed strategy, starting from a commercially available or previously synthesized nitro-substituted benzoic acid. The primary challenge is the conversion of the carboxylic acid group to an ester, for which several robust methods exist.

Fischer-Speier Esterification: The Workhorse Method

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is a reversible equilibrium-driven process, making it essential to implement strategies that shift the equilibrium toward the product ester.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is crucial. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]

-

Excess Alcohol: The reaction is typically performed using a large excess of the alcohol, which often serves as the solvent. According to Le Chatelier's principle, increasing the concentration of a reactant (the alcohol) drives the equilibrium towards the products.

-

Water Removal: Water is a byproduct of the reaction. Its removal, often by azeotropic distillation with a solvent like toluene, can also be used to drive the reaction to completion.[5]

Caption: Simplified mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 4-Nitrobenzoate [6][7]

-

Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 4-nitrobenzoic acid in absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product, ethyl 4-nitrobenzoate, will often precipitate as a solid.

-

Isolation: Collect the solid product by suction filtration. Wash the crude product with cold water, followed by a cold dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 4-nitrobenzoate.[6]

| Parameter | Value | Reference |

| Starting Material | 4-Nitrobenzoic Acid | [6] |

| Reagents | Ethanol, H₂SO₄ (cat.) | [6][7] |

| Reaction Time | 2-4 hours (reflux) | [6] |

| Typical Yield | 75-98% | [6] |

Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion

The Mitsunobu reaction provides a powerful alternative for esterification under mild, neutral conditions, making it ideal for substrates that are sensitive to strong acids.[8][9] It operates via a redox mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).

Causality Behind Experimental Choices:

-

Why use it? This method is chosen for acid-sensitive substrates or when a stereochemical inversion is required at a chiral secondary alcohol center.[10][11] The reaction proceeds via an SN2 mechanism, leading to a predictable inversion of configuration.

-

Reagent Stoichiometry: The reaction requires stoichiometric amounts of the phosphine and azodicarboxylate, which generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazide). This can complicate purification, especially on a large scale, which is a significant drawback compared to the catalytic Fischer-Speier method.[8]

Caption: Catalytic cycle of the Mitsunobu esterification.

Experimental Protocol: Synthesis of (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate [11]

-

Setup: In a three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve the alcohol (e.g., (-)-menthol), 4-nitrobenzoic acid (approx. 4 eq), and triphenylphosphine (approx. 4 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Immerse the flask in an ice bath to cool the solution.

-

Reagent Addition: Add diethyl azodicarboxylate (DEAD) (approx. 4 eq) dropwise, ensuring the internal temperature is maintained below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight.

-

Work-up: Dilute the reaction mixture with ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting residue contains the desired ester along with triphenylphosphine oxide and the hydrazide byproduct. Purify the crude product using flash column chromatography to isolate the pure nitrobenzoate ester.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is another mild method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid.[12] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for an efficient reaction.[13]

Causality Behind Experimental Choices:

-

Why use it? This method is particularly useful for synthesizing esters from sterically hindered alcohols or acid-labile substrates.[13] It avoids the harsh conditions of Fischer esterification and the redox nature of the Mitsunobu reaction.

-

Role of DCC/DIC: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid.[14]

-

Role of DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic step prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[13][14]

-

Byproduct: The reaction produces a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration.[12]

Caption: Key intermediates in the Steglich esterification.

Strategy 2: Nitration of Substituted Benzoate Esters

This approach involves introducing the nitro group onto a pre-existing benzoate ester via electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent. Therefore, this method is primarily used for the synthesis of meta-nitrobenzoates.[15][16][17]

Causality Behind Experimental Choices:

-

Nitrating Agent: The electrophile is the nitronium ion (NO₂⁺), which is generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, almost always concentrated sulfuric acid (H₂SO₄).[18]

-

Directing Effects: The electron-withdrawing nature of the ester group deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group to the meta position.[18]

-

Temperature Control: The reaction is highly exothermic. Careful temperature control, typically between 5-15°C, is critical. If the temperature is too high, the yield decreases, and the formation of dinitrated byproducts and oxidation products increases.[19]

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate [15][19][20]

-

Setup: Place methyl benzoate in a conical flask. Cool the flask in an ice-water bath.

-

Acid Addition: Slowly and with constant swirling, add concentrated sulfuric acid. Keep the mixture cool.

-

Nitrating Mixture: In a separate test tube, carefully prepare the nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Reaction: Using a dropping pipette, add the nitrating mixture to the methyl benzoate/sulfuric acid solution very slowly over about 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.[17][19]

-

Quenching: After the addition is complete, allow the flask to stand at room temperature for 15 minutes. Then, carefully pour the reaction mixture onto a beaker of crushed ice. The product will solidify.

-

Isolation: Allow the ice to melt, then collect the solid product by suction filtration and wash it with ice-cold water.

-

Purification: The crude methyl 3-nitrobenzoate can be purified by recrystallization from methanol or an ethanol/water mixture.[15]

| Parameter | Value | Reference |

| Starting Material | Methyl Benzoate | [15][19] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [15][18][19] |

| Reaction Temperature | 5-15°C | [19] |

| Typical Yield | 81-85% | [19] |

Characterization of Substituted Nitrobenzoates

Once synthesized and purified, the identity and purity of the substituted nitrobenzoate must be confirmed. A combination of spectroscopic methods and physical property measurements is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern (ortho, meta, or para). The presence of the ester alkyl group will also be evident (e.g., a singlet around 3.9 ppm for a methyl ester).[18][21]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include a strong C=O stretch for the ester (around 1725 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹), and a C-O stretch for the ester (around 1280 cm⁻¹).[20][22]

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of purity for solid products.[6][20]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the molecular formula.

Conclusion

The synthesis of substituted nitrobenzoates is a well-established field with several reliable and versatile methodologies at the disposal of the modern chemist. The classical Fischer-Speier esterification remains a cost-effective and high-yielding choice for robust substrates, while the Mitsunobu and Steglich reactions offer milder alternatives for more complex and sensitive molecules. Alternatively, the direct nitration of benzoate esters provides an efficient route to meta-substituted products. The optimal synthetic strategy depends on a careful consideration of starting material availability, desired substitution pattern, substrate sensitivity, and scalability. By understanding the mechanisms and key experimental parameters outlined in this guide, researchers can confidently select and execute the most appropriate method for their specific synthetic goals.

References

-

Nitration of methyl benzoate | Resource | RSC Education. [Link]

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - SciRP.org. [Link]

-

A 2 step synthesis of methyl 3-n. [Link]

- Esterification of nitrobenzoic acids - US3948972A - Google P

-

Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. [Link]

- Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - DE3335312C1 - Google P

-

Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]

-

Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... - Homework.Study.com. [Link]

-

ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

-

Preparation of methyl 3-nitrobenzoate. [Link]

-

Preparation of Methyl 3-nitrobenzoate - University of South Alabama. [Link]

-

Synthesis of ethyl 4-nitrobenzoate - PrepChem.com. [Link]

- Process for the preparation of alkyl nitrobenzoates - US5087725A - Google P

-

Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids | Request PDF - ResearchGate. [Link]

-

Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC - PubMed Central. [Link]

-

New Directions in the Mitsunobu Reaction - Nottingham ePrints. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Write the mechanism for the synthesis of Ethyl 4-Nitrobenzoate from 4-Nitrobenzoic acid via the Fischer Esterification reaction. (Note - Chegg. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. [Link]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

- Process for preparing nitro benzoic acid alkyl esters - EP0394985A1 - Google P

-

Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

-

"Preparation and spectra of m-nitrobenzoates and m-aminobenzoates" by Peter Tikey Kapsamalis - Digital Commons @ NJIT. [Link]

-

Study and modeling of the estherification process of mnitrobenzoic acid with ethanol. [Link]

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo

-

Steglich esterification - Wikipedia. [Link]

- Process for synthesis of lenalidomide - US10392364B2 - Google P

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [Link]

-

Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram. [Link]

-

Steglich Esterification - Organic Chemistry Portal. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. [Link]

-

Acid to Ester - Common Conditions. [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. [Link]

-

Steglich Esterification - SynArchive. [Link]

- New process for synthetising m-nitrobenzoic - CN1066134C - Google P

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - ResearchGate. [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate. [Link]

-

Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal - ResearchGate. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. homework.study.com [homework.study.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 7. Solved Write the mechanism for the synthesis of Ethyl | Chegg.com [chegg.com]

- 8. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 16. chemhume.co.uk [chemhume.co.uk]

- 17. issr.edu.kh [issr.edu.kh]

- 18. aiinmr.com [aiinmr.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. southalabama.edu [southalabama.edu]

- 21. Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram [cram.com]

- 22. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, nitroaromatic compounds hold a significant, albeit complex, position. While integral to the development of new therapeutic agents, their inherent reactivity and potential toxicity necessitate a robust understanding of their safe handling and management.[1][2] This guide provides an in-depth technical overview of the safety and handling precautions for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a compound of interest in medicinal chemistry.

Compound Profile and Hazard Identification

This compound is a substituted aromatic compound. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and toxicological profile.[1]

Table 1: Chemical and Physical Properties (Predicted and from Related Compounds)

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | N/A |

| Molecular Weight | 227.17 g/mol | [5] |

| Appearance | Expected to be a solid, potentially a yellow or light-colored powder | [3] |

| Melting Point | Data not available; related compounds have melting points ranging from 60-134°C | [6] |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | N/A |

The primary hazards associated with this class of compounds include:

-

Skin and Eye Irritation: Direct contact can cause irritation.[2][7]

-

Acute Toxicity (Oral): Some related nitroaromatic compounds are classified as harmful if swallowed.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

-

Sensitization: May cause skin sensitization upon repeated contact.

The causality behind these hazards lies in the electrophilic nature of the nitroaromatic ring system, which can lead to covalent interactions with biological macromolecules.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[8]

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.[7]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7]

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Container: Keep the container tightly closed.[7]

-

Location: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Emergency Procedures

A clear and practiced emergency response plan is crucial.

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [3] |

Spill and Leak Procedures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.[1]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's Environmental Health and Safety (EHS) department.[1]

-

Waste Disposal

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Collection: Collect all waste material in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

-

Disposal Method: The recommended method for the disposal of nitroaromatic compounds is through a licensed professional waste disposal service, typically involving high-temperature incineration.[1]

-

Environmental Release: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1]

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[3]

Conclusion

While this compound presents potential hazards, a thorough understanding of its properties and the implementation of robust safety protocols can ensure its safe handling in a research and development setting. By adhering to the principles of hazard identification, exposure control, and emergency preparedness, scientists can mitigate the risks and continue their vital work in advancing pharmaceutical science.

References

-

Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

- Hirwe, N. W., & Gavanker, K. D. (1937). Derivatives of salicylic acid. Part XII. Nitro-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.

- Lunn, G., & Sansone, E. B. (2012).

- Kos, J., et al. (2018). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 26(15), 4448-4456.

-

Chemsrc. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

-

ChemSynthesis. (n.d.). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2018). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7: Nitration of salicylic acid (19). Retrieved from [Link]

- Cardillo, P., et al. (2004). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.se [fishersci.se]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Discovery and history of nitrated salicylic acid derivatives

An In-Depth Technical Guide to the Discovery and History of Nitrated Salicylic Acid Derivatives

Introduction: From Willow Bark to Targeted Therapeutics

The journey of salicylic acid from its origins as a folk remedy derived from willow bark to a cornerstone of modern pharmacology is a testament to centuries of scientific inquiry. Its primary active metabolite, salicylic acid, and its famed derivative, acetylsalicylic acid (aspirin), laid the foundation for the non-steroidal anti-inflammatory drug (NSAID) class. However, the inherent gastrointestinal toxicity of these early compounds spurred a relentless search for derivatives with improved safety profiles and targeted efficacy. This pursuit led researchers down a path of chemical modification, with nitration emerging as a key strategy. The introduction of nitro (-NO₂) and amino (-NH₂) groups onto the salicylic acid scaffold gave rise to a new class of molecules with profound implications, initially for inflammatory bowel disease (IBD) and later for infectious diseases. This guide provides a comprehensive exploration of the discovery and history of these derivatives, tracing their evolution from a serendipitous clinical observation to rationally designed prodrugs and novel antimicrobial agents.

The Serendipitous Progenitor: The Story of Sulfasalazine

The narrative of nitrated salicylic acid derivatives begins not with a nitration, but with an inspired chemical linkage. In the late 1930s, Swedish physician Dr. Nanna Svartz, noting the clinical overlap between rheumatoid arthritis and ulcerative colitis, hypothesized a common infectious etiology.[1][2][3] She theorized that a drug combining antimicrobial and anti-inflammatory properties would be effective. Collaborating with the Pharmacia company, she developed sulfasalazine (brand name Salazopyrin), a molecule linking the antibacterial sulfonamide, sulfapyridine, to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][4]

The clinical success of sulfasalazine in treating ulcerative colitis was a landmark achievement.[5] For decades, it was the primary treatment, although its use was often limited by side effects such as nausea, headache, and in rare cases, agranulocytosis, which were largely attributed to the sulfapyridine moiety.[4] The true breakthrough came with the elucidation of its metabolism. Researchers discovered that when sulfasalazine reaches the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the two constituent molecules: sulfapyridine and 5-ASA.[1] Subsequent studies confirmed that 5-ASA was the primary therapeutically active component responsible for the anti-inflammatory effects in the colon, while the sulfapyridine acted merely as a carrier molecule to prevent premature absorption in the upper gastrointestinal tract.[1][6] This pivotal discovery shifted the entire paradigm of drug development for IBD.

Unveiling the Active Moiety: 5-Aminosalicylic Acid (Mesalazine)

The identification of 5-aminosalicylic acid (5-ASA), also known as mesalazine, as the active moiety of sulfasalazine catalyzed a new wave of innovation.[7] The primary challenge was to deliver 5-ASA to the colon, its site of action, without the problematic sulfapyridine carrier.[5][6] This led to two main strategies: developing sophisticated controlled-release formulations and designing novel prodrugs that would remain intact until reaching the large intestine.[5][8]

Mechanism of Action of 5-ASA

The therapeutic effects of 5-ASA are multifactorial, targeting several key inflammatory pathways locally within the colonic mucosa.[7][9][10] While the exact mechanism is still under investigation, it is understood to involve:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA blocks the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for converting arachidonic acid into prostaglandins and leukotrienes, respectively.[11][12][13][14] These molecules are potent mediators of inflammation, pain, and swelling.[11]

-

Scavenging of Reactive Oxygen Species (ROS): Inflammatory processes generate harmful free radicals. 5-ASA acts as a potent ROS scavenger, mitigating oxidative stress and cellular damage in the intestinal lining.[15][16]

-

Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.[11]

Targeted Delivery: The Azo-Bond Prodrugs

Leveraging the discovery of bacterial azoreductase in the colon, a new generation of 5-ASA prodrugs was developed. These molecules used the same azo-bond strategy as sulfasalazine but replaced the sulfapyridine carrier with moieties that were either therapeutically active themselves or inert, thereby minimizing side effects.

Olsalazine: A Dimer of 5-ASA

A particularly elegant approach was the creation of Olsalazine , which consists of two 5-ASA molecules linked to each other by an azo bond.[1][14] This design effectively makes 5-ASA its own carrier molecule. Olsalazine passes through the stomach and small intestine unabsorbed before being cleaved by colonic bacteria to release two active 5-ASA molecules directly at the site of inflammation.[13][17] While effective, its clinical use has sometimes been limited by a side effect of secretory diarrhea.[5] Olsalazine received FDA approval in 1990.[14]

Balsalazide: An Inert Carrier Approach

Balsalazide represents a further refinement of the prodrug concept. In this molecule, 5-ASA is linked via an azo bond to 4-aminobenzoyl-β-alanine, a carrier molecule that is minimally absorbed and largely inert.[9][18] This design successfully delivers mesalazine to the colon for local action while avoiding the systemic side effects associated with sulfapyridine.[11][12]

A New Direction: Nitazoxanide and Antimicrobial Applications

While the primary focus of salicylic acid derivatives was anti-inflammatory action, a separate line of research led to the development of Nitazoxanide , a potent broad-spectrum antimicrobial agent.[19] Nitazoxanide is a nitrothiazole derivative of salicylic acid, specifically 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.[20]

Initially developed for its activity against intestinal parasites like Cryptosporidium parvum, its mechanism is fundamentally different from that of the aminosalicylates.[21] Nitazoxanide's activity relies on the reduction of its nitro group by anaerobic organisms. This process leads to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[19] By interfering with this pathway, Nitazoxanide effectively disrupts the organism's ability to produce energy.[19]

Experimental Protocol: Synthesis of Nitazoxanide

The synthesis of Nitazoxanide is typically achieved through the condensation of an activated acetylsalicylic acid derivative with 2-amino-5-nitrothiazole.[20][21]

Objective: To synthesize 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide (Nitazoxanide).

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) / 4-dimethylaminopyridine (DMAP)[22]

-

2-amino-5-nitrothiazole

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)[22][23]

-

Acid acceptor/catalyst (e.g., Triethylamine, Pyridine)[21]

Methodology (Amidation via Acyl Chloride):

-

Activation of Acetylsalicylic Acid: Acetylsalicylic acid is converted to its more reactive acyl chloride derivative, o-acetylsalicyloyl chloride. This is achieved by refluxing acetylsalicylic acid with an excess of thionyl chloride (e.g., a 1.3:1 molar ratio) at approximately 70°C until the evolution of HCl and SO₂ gases ceases.[21] The excess thionyl chloride is then removed under reduced pressure.

-

Amidation Reaction: The synthesized o-acetylsalicyloyl chloride is dissolved in an anhydrous solvent like dichloromethane.[23]

-

To this solution, 2-amino-5-nitrothiazole is added (e.g., a 1.4:1 molar ratio of starting acetylsalicylic acid to the amine).[21]

-

The mixture is stirred, and an acid acceptor such as triethylamine is added dropwise to neutralize the HCl formed during the reaction.[23]

-

The reaction is maintained at a controlled temperature (e.g., 40-50°C) for several hours (typically 2-3 hours) to ensure completion.[21][23]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and water is added to precipitate the crude product and dissolve any amine hydrochloride salts.[23]

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude Nitazoxanide is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a light yellow solid.[20]

Modern Research and Future Outlook

Research into nitrated salicylic acid derivatives continues to expand. Scientists are exploring new substitutions on the salicylic acid ring to enhance specific biological activities. Studies have synthesized and evaluated series of salicylanilides with nitro groups, demonstrating promising activity against Mycobacterium tuberculosis and various bacterial strains, including MRSA.[24][25] Another innovative area is the development of nitric oxide (NO)-donating derivatives of aspirin (NO-aspirin).[26] These compounds are designed to release NO, a molecule with gastroprotective effects, with the goal of creating safer NSAIDs that mitigate the risk of gastric ulcers.[26]

Conclusion

The history of nitrated and aminated salicylic acid derivatives is a compelling journey from a single, serendipitous clinical success to a diverse class of rationally designed therapeutics. The initial discovery of sulfasalazine and the subsequent identification of 5-ASA as its active core revolutionized the treatment of inflammatory bowel disease, spawning clever prodrug strategies like olsalazine and balsalazide that deliver targeted anti-inflammatory action to the colon. Concurrently, a different path of chemical exploration led to Nitazoxanide, demonstrating that the salicylic acid scaffold could be adapted for entirely different therapeutic purposes, in this case, broad-spectrum antimicrobial activity. As research continues to uncover the vast potential of these modified molecules, the legacy of salicylic acid is not only preserved but continually and impressively expanded.

References

- ChemicalBook. 5-Aminosalicylic acid synthesis.

- Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry; Vol. 23, No. 9, 3819-3823.

- NIH. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity.

- PubMed. Evolution of olsalazine.

- NIH PMC. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis.

- Google Patents. EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.

- PrepChem.com. Preparation of 5-aminosalicylic acid.

- ResearchGate. Research on synthesis of nitazoxanide | Request PDF.

- Google Patents. FR3110164A1 - Process for preparing nitazoxanide and its derivatives....

- Patsnap Synapse. What is the mechanism of Balsalazide Disodium?.

- Google Patents. CN101602744B - A kind of preparation method of nitazoxanide.

- ChemicalBook. Nitazoxanide synthesis.

- NIH PubChem. Balsalazide.

- Drugs.com. Balsalazide: Package Insert / Prescribing Information / MOA.

- Wikipedia. Balsalazide.

- Pediatric Oncall. Balsalazide - Mechanism, Indication, Contraindications....

- ResearchGate. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity | Request PDF.

- PubMed. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.

- Trailblazing Discoveries in Gastroenterology. The History of 5-ASA Compounds and their Use in Ulcerative Colitis.

- ResearchGate. Searching for New NO-Donor Aspirin-like Molecules: A New Class of Nitrooxy-acyl Derivatives of Salicylic Acid † | Request PDF.

- NIH PubChem. Olsalazine.

- Derivatives of salicylic acid.

- PubMed. Salicylates for Inflammatory Bowel Disease.

- Taylor & Francis. Mesalazine – Knowledge and References.

- Wikipedia. Olsalazine.

- Wikipedia. Mesalazine.

- The mode of action of the aminosalicylates in inflammatory bowel disease.

- Patsnap Synapse. What is the mechanism of Olsalazine Sodium?.

- Google Patents. CN101786964B - Synthetic method of olsalazine sodium.

- PubMed. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease.

- ResearchGate. The History of 5-ASA Compounds and their Use in Ulcerative Colitis - Trailblazing Discoveries in Gastroenterology | Request PDF.

- NHS. About mesalazine.

- Zenodo. Derivatives of Salicylic Acid. Part l. 3-Nitro- and 5-Nitro-salicylic Acids..

- ResearchGate. The mode of action of the aminosalicylates in inflammatory bowel disease.

- NIH PMC. Mechanism of action of 5-arninosalicylic acid.

- Efficacy of oral prolonged‐release mesalazine in moderately active ulcerative colitis.

- ResearchGate. (PDF) Nanna Svartz (1890-1986) and the discovery of sulfasalazine.

- PubMed. Nanna Svartz (1890-1986) and the discovery of sulfasalazine.

- PubMed. Sulfasalazine: II. Some notes on the discovery and development of salazopyrin.

- PubMed. Randomised clinical trial: once- vs. twice-daily prolonged-release mesalazine for active ulcerative colitis.

- PubMed. Mesalazine granules promote disease clearance in patients with mild-to-moderate ulcerative colitis.

- PubMed. Combined oral and rectal mesalazine for the treatment of mild-to-moderately active ulcerative colitis: rapid symptom resolution and improvements in quality of life.

- PubMed. Randomised trial of once- or twice-daily MMX mesalazine for maintenance of remission in ulcerative colitis.

- Sharing Sweden. Nanna Svartz – inventor of Salazopyrin.

Sources

- 1. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nanna Svartz (1890-1986) and the discovery of sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfasalazine: II. Some notes on the discovery and development of salazopyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jgld.ro [jgld.ro]

- 6. researchgate.net [researchgate.net]

- 7. Mesalazine - Wikipedia [en.wikipedia.org]

- 8. Salicylates for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 12. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Olsalazine - Wikipedia [en.wikipedia.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]

- 18. Balsalazide - Wikipedia [en.wikipedia.org]

- 19. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. FR3110164A1 - Process for preparing nitazoxanide and its derivatives and use for the prevention or treatment of pathological conditions due to infection by viruses of the coronavirus type, and more particularly of the SARS-CoV-2 type - Google Patents [patents.google.com]

- 23. Nitazoxanide synthesis - chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Abstract & Introduction

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its polysubstituted benzene ring, featuring hydroxyl, methoxy, nitro, and methyl ester groups, makes it a versatile intermediate for the synthesis of complex molecular architectures, including heterocyclic compounds and novel pharmaceutical agents. The strategic placement of the nitro group, in particular, offers a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse compound libraries.

This document provides a comprehensive, field-tested guide for the synthesis of this compound. The protocol is designed for maximum clarity and reproducibility, grounded in established chemical principles. We present a robust two-step synthetic pathway commencing with the readily available 5-methoxysalicylic acid. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical logic.

Overall Synthetic Scheme

The synthesis is executed in two primary stages:

-

Fischer Esterification: Conversion of 5-methoxysalicylic acid to its corresponding methyl ester, Methyl 2-hydroxy-5-methoxybenzoate.

-

Regioselective Aromatic Nitration: Introduction of a nitro group at the C-3 position of the aromatic ring to yield the target compound.

Figure 1: Two-step synthesis of this compound.

Mechanistic Rationale & Scientific Principles

Part A: Fischer Esterification of 5-Methoxysalicylic Acid

The initial step employs a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In this protocol, methanol serves as both the reactant and the solvent, driven by a strong acid catalyst (concentrated HCl or H2SO4).

Causality of Experimental Choices:

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: Using methanol as the solvent ensures a large molar excess, shifting the reaction equilibrium towards the product side (the ester), in accordance with Le Châtelier's principle. This is a common strategy to drive reversible esterification reactions to completion.[1]

-